Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide
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Overview
Description
Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide is a derivative of Budesonide, a well-known glucocorticoid used in the treatment of various inflammatory conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide typically involves the acetalization of Budesonide with 2-propyl-1,3-dioxolane. This reaction is catalyzed by a Brönsted or Lewis acid, such as toluenesulfonic acid or zirconium tetrachloride, under reflux conditions in toluene . The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for achieving high yields.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness. Methods such as ultrasound-assisted synthesis using graphene oxide catalysts have been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: Involving nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide has diverse applications in scientific research:
Chemistry: Used as a model compound for studying acetalization and deprotection reactions.
Biology: Investigated for its potential anti-inflammatory and immunosuppressive properties.
Medicine: Explored as a therapeutic agent for treating respiratory and autoimmune diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The 2-propyl-1,3-dioxolane moiety enhances its stability and bioavailability, making it a potent anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
Budesonide: The parent compound, widely used in clinical settings.
Fluticasone: Another glucocorticoid with similar anti-inflammatory properties.
Beclomethasone: A glucocorticoid used in the treatment of asthma and allergic rhinitis.
Uniqueness
Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide stands out due to its enhanced stability and bioavailability, attributed to the 2-propyl-1,3-dioxolane moiety. This structural modification potentially improves its therapeutic efficacy and reduces side effects compared to other glucocorticoids .
Properties
Molecular Formula |
C21H26O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S)-17-(2,2-dihydroxyacetyl)-11-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h6-9,13-14,16-17,19,23,25-26H,3-5,10H2,1-2H3/t13-,14-,16-,17+,20-,21-/m0/s1 |
InChI Key |
ZXKRFVYEBAKPSC-NUDWEQGUSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC=C2C(=O)C(O)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CC=C2C(=O)C(O)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
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